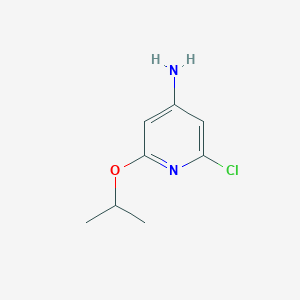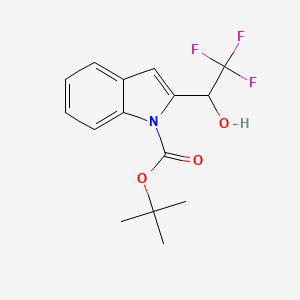
tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate
Übersicht
Beschreibung
This compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are widely distributed in the natural world and are an important component of many biologically active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an indole with a suitable tert-butyl carboxylate and a 2,2,2-trifluoro-1-hydroxyethyl group. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would consist of an indole ring system substituted at the 1-position with a tert-butyl carboxylate group and at the 2-position with a 2,2,2-trifluoro-1-hydroxyethyl group.Chemical Reactions Analysis
As an indole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the indole ring system can be modulated by the electron-donating and withdrawing effects of the substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate group could impart polarity and the potential for hydrogen bonding, while the trifluoroethyl group could influence the compound’s lipophilicity.Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- The compound, in the presence of copper(I) chloride, catalyzes the chemoselective aerobic oxidation of allylic and benzylic alcohols, transforming them into α,β-unsaturated carbonyl compounds efficiently without affecting non-allylic alcohols. This provides a valuable route for selective oxidation in synthetic chemistry (Shen et al., 2012).
Synthetic Chemistry and Molecular Structures
- The molecule serves as a precursor in palladium-catalyzed intramolecular annulation processes, leading to the formation of gamma-carboline derivatives and other heteropolycycles. This is significant for the synthesis of complex cyclic structures in medicinal and synthetic chemistry (Zhang & Larock, 2003).
- The compound's structural attributes, specifically the planarity of the indole ring system and the dihedral angle formed by the tert-butyl bound carboxylate group with the indole ring system, have been characterized, providing insights into its chemical behavior and potential interactions (Thenmozhi et al., 2009).
Synthesis of Indole Derivatives
- It is utilized in various synthetic pathways, including the Nenitzescu synthesis of indole derivatives, highlighting its versatility in organic synthesis. This role is crucial for developing novel pharmaceuticals and complex organic molecules (Boros et al., 2011).
Potential in Drug Discovery and Development
- The compound is a key intermediate in the synthesis of non-steroidal glucocorticoid receptor modulators. This highlights its potential in the realm of drug discovery, particularly in developing therapies targeting the glucocorticoid receptor (Sumiyoshi et al., 2011).
Contribution to Material Science
- It is involved in the formation of water-soluble fluorescent diblock nanospheres, indicating its potential applications in material science, specifically in the development of fluorescent materials for biological assays and imaging techniques (Li et al., 2002).
Safety And Hazards
Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, appropriate precautions should be taken when handling and storing this compound to ensure safety.
Zukünftige Richtungen
The study of indole derivatives is a rich field with many potential applications in medicinal chemistry and material science. Future research could explore the synthesis, characterization, and potential applications of this compound.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a detailed and accurate analysis, specific experimental data and literature would be required.
Eigenschaften
IUPAC Name |
tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3/c1-14(2,3)22-13(21)19-10-7-5-4-6-9(10)8-11(19)12(20)15(16,17)18/h4-8,12,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBOPYYFRRIEJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



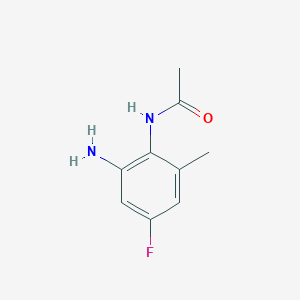
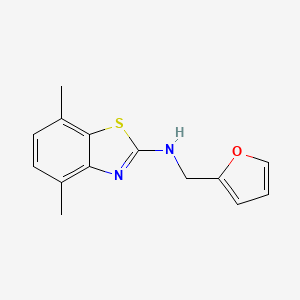
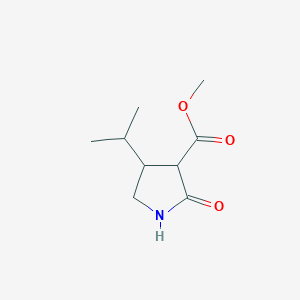
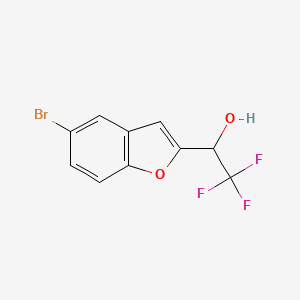
![Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1402964.png)
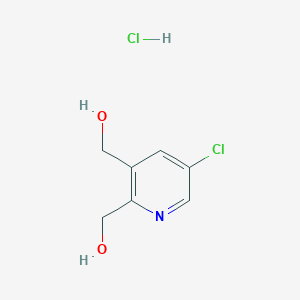
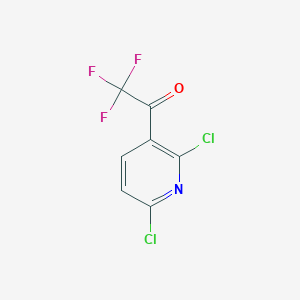
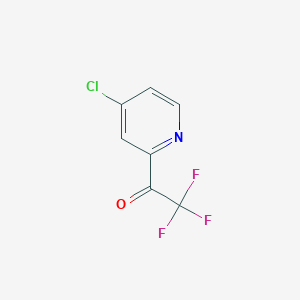
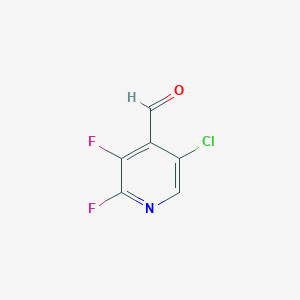
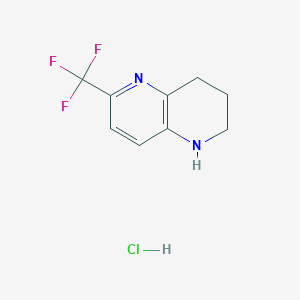
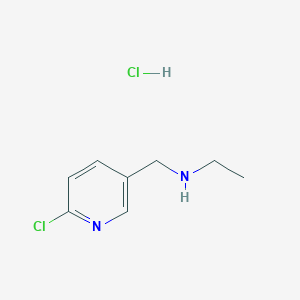
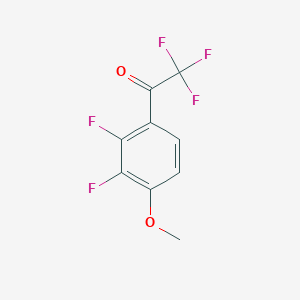
![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol](/img/structure/B1402979.png)
